molecular formula C22H38 B081446 Benzene, (1-methylpentadecyl)- CAS No. 13419-16-4

Benzene, (1-methylpentadecyl)-

Cat. No. B081446
CAS RN: 13419-16-4
M. Wt: 302.5 g/mol
InChI Key: ZUXDORPHXZKYTN-UHFFFAOYSA-N
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Description

Benzene, (1-methylpentadecyl)- is a chemical compound that belongs to the family of alkylbenzenes. It is commonly used as a solvent in various industrial processes, including the production of rubber, plastics, and resins. This chemical compound is also used as a starting material for the synthesis of other organic compounds.

Mechanism Of Action

Benzene, (1-methylpentadecyl)- exerts its biological effects through its interaction with various molecular targets in the body. It has been shown to interact with the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various genes involved in the metabolism and detoxification of xenobiotics. Moreover, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the liver.

Biochemical And Physiological Effects

Benzene, (1-methylpentadecyl)- has been shown to exhibit various biochemical and physiological effects in different experimental models. It has been shown to induce oxidative stress and inflammation in various cell types, including liver and lung cells. Moreover, it has been shown to alter the expression of various genes involved in the regulation of cell cycle and apoptosis, leading to cell death and tissue damage.

Advantages And Limitations For Lab Experiments

Benzene, (1-methylpentadecyl)- has several advantages as a solvent for lab experiments. It has a high boiling point and low vapor pressure, making it suitable for high-temperature reactions and distillations. Moreover, it has a low toxicity and is relatively inert, making it safe to handle in the laboratory. However, it has some limitations, including its low solubility in water and its potential to form explosive peroxides upon exposure to air.

Future Directions

There are several future directions for the research on Benzene, (1-methylpentadecyl)-. One area of interest is the study of its potential applications as a solvent for the extraction and purification of natural products and pharmaceuticals. Moreover, there is a need for further research on its mechanism of action and its effects on different molecular targets in the body. Additionally, the development of new synthetic methods for the production of Benzene, (1-methylpentadecyl)- and its derivatives may lead to the discovery of new compounds with potential applications in various scientific research fields.
Conclusion:
In conclusion, Benzene, (1-methylpentadecyl)- is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. It is commonly used as a solvent in various industrial processes and has been shown to exhibit various biochemical and physiological effects in different experimental models. Further research is needed to explore its potential applications and to understand its mechanism of action and effects on different molecular targets in the body.

Synthesis Methods

Benzene, (1-methylpentadecyl)- can be synthesized by the reaction of 1-pentadecene with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction takes place through Friedel-Crafts alkylation mechanism, which involves the electrophilic substitution of benzene with the alkyl group of 1-pentadecene.

Scientific Research Applications

Benzene, (1-methylpentadecyl)- has been extensively studied for its potential applications in various scientific research fields. It has been used as a model compound for the study of the physicochemical properties of alkylbenzenes and their behavior in different environmental conditions. Moreover, it has been used as a solvent in the extraction and purification of various organic compounds, including natural products and pharmaceuticals.

properties

CAS RN

13419-16-4

Product Name

Benzene, (1-methylpentadecyl)-

Molecular Formula

C22H38

Molecular Weight

302.5 g/mol

IUPAC Name

hexadecan-2-ylbenzene

InChI

InChI=1S/C22H38/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3

InChI Key

ZUXDORPHXZKYTN-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(C)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCCCCCCC(C)C1=CC=CC=C1

Origin of Product

United States

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